3-甲酰-2-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

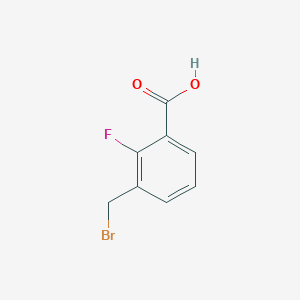

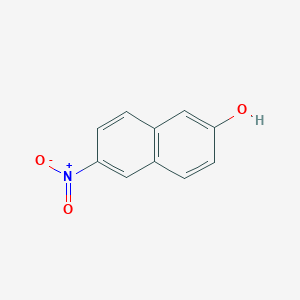

3-Formyl-2-methylbenzoic acid, also known as 3-FMB, is a naturally occurring compound found in various plants and animals. It is an aromatic carboxylic acid, and is a derivative of benzoic acid. 3-FMB is an important intermediate in the synthesis of a variety of compounds, and has a wide range of applications in the fields of medicine, biochemistry, and pharmacology.

科学研究应用

复杂分子的合成

3-甲酰-2-甲基苯甲酸作为席夫碱配体的合成前体,通过与二胺缩合,促进了具有催化和材料科学潜在应用的复杂分子的创建(崔庆霞,2006)。这种酸在形成各种结构基序方面的多功能性对于设计具有特定性质和功能的分子至关重要。

配位化学和晶体工程

在配位化学中,3-甲酰-2-甲基苯甲酸已被用于开发具有 Co(II) 和 Zn(II) 等金属的配位聚合物,从而形成一维无限链。这些结构根据所用金属和合成过程中的溶剂条件表现出独特的特性,对材料科学具有潜在影响,特别是在光致发光特性方面(陈湘,2011)。

计算化学

使用半经验方法研究了 3-甲酰-2-甲基苯甲酸衍生物的稳定性和反应性,提供了对这些化合物的电子性质的见解。此类计算研究对于预测这些分子在各种化学环境中的行为以及设计具有定制化特性的新材料至关重要(A. Arsyad 等人,2021)。

材料科学

包含 3-甲酰-2-甲基苯甲酸的化合物的合成和表征促进了具有特定光学和结构性质的材料的开发。例如,对溶剂依赖性配位聚合物的研究展示了 3-甲酰-2-甲基苯甲酸衍生物在形成不同晶体结构中的适应性,这对于设计用于催化、分离和传感应用的新材料至关重要(V. Pedireddi & S. Varughese, 2004)。

抗菌研究

此外,3-甲酰-2-甲基苯甲酸衍生物的抗菌特性也已得到探索。这些化合物的合成、表征和生物学评估为开发新的抗菌剂提供了有价值的数据,突出了 3-甲酰-2-甲基苯甲酸在药物化学领域的潜力(Sukriye Cakmak 等人,2022)。

安全和危害

作用机制

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The formyl group (CHO) in the compound can participate in various chemical reactions, potentially leading to changes in its targets.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Formyl-2-methylbenzoic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s efficacy and action could be influenced by factors such as pH, presence of other compounds, and specific conditions within the biological environment.

生化分析

Biochemical Properties

3-Formyl-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of aromatic compound metabolism. It interacts with enzymes such as oxidoreductases, which facilitate the oxidation-reduction reactions involving the formyl group. Additionally, it can participate in nucleophilic substitution reactions at the benzylic position, which are catalyzed by enzymes like cytochrome P450 . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

3-Formyl-2-methylbenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors, thereby affecting gene expression. The compound can also impact cellular metabolism by altering the flux of metabolites through specific pathways. For instance, it may inhibit or activate certain enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, 3-Formyl-2-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and van der Waals interactions with enzyme active sites, leading to enzyme inhibition or activation. The compound’s formyl group is particularly reactive, allowing it to participate in nucleophilic addition reactions with amino acid residues in proteins. These interactions can result in conformational changes in the proteins, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Formyl-2-methylbenzoic acid can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo oxidation or hydrolysis, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Formyl-2-methylbenzoic acid in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activity. At higher doses, it can cause toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses beyond which the compound’s adverse effects become significant. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

3-Formyl-2-methylbenzoic acid is involved in several metabolic pathways, including those related to aromatic compound degradation. It interacts with enzymes such as cytochrome P450 and oxidoreductases, which facilitate its conversion to other metabolites. These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites in specific pathways .

Transport and Distribution

Within cells and tissues, 3-Formyl-2-methylbenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into mitochondria, where it can influence energy production and metabolic activity. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of 3-Formyl-2-methylbenzoic acid is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects. These localization signals are crucial for the compound’s activity, as they ensure that it reaches the appropriate cellular sites to interact with its target biomolecules. Additionally, the compound’s localization can be influenced by its interactions with other cellular components, such as cytoskeletal elements and organelle membranes .

属性

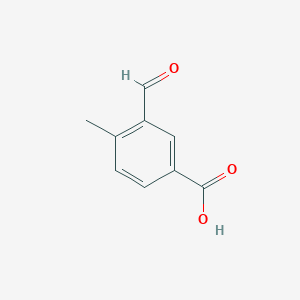

IUPAC Name |

3-formyl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORFKTJRGRVGDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。